molecular formula C12H17NO3 B12910090 N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide CAS No. 88352-99-2

N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide

Cat. No.: B12910090
CAS No.: 88352-99-2
M. Wt: 223.27 g/mol
InChI Key: AJAVXDMOBNVIGR-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide is an organic compound that features a furan ring, a hexanamide group, and a keto group The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide typically involves the acylation of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the furan ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide involves its interaction with specific molecular targets. The furan ring and keto group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with potential biological activities.

    2-(Furan-2-yl)thiazolo[4,5-b]pyridine: Another furan-containing compound with unique chemical properties.

Uniqueness

N-(2-(Furan-2-yl)-2-oxoethyl)hexanamide is unique due to its combination of a furan ring, a keto group, and a hexanamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88352-99-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-oxoethyl]hexanamide

InChI

InChI=1S/C12H17NO3/c1-2-3-4-7-12(15)13-9-10(14)11-6-5-8-16-11/h5-6,8H,2-4,7,9H2,1H3,(H,13,15)

InChI Key

AJAVXDMOBNVIGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC(=O)C1=CC=CO1

Origin of Product

United States

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